MOMIPP, or 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one, is a novel compound belonging to the class of indole-based chalcones. This compound has garnered attention for its potential as an antitumor agent, particularly due to its ability to penetrate the blood-brain barrier and induce a unique form of cell death known as methuosis in various cancer cell lines, including glioblastoma . MOMIPP acts primarily by disrupting microtubule dynamics and activating specific cellular pathways that lead to apoptosis and other forms of cell death.
MOMIPP is classified as an indolyl-pyridinyl-propenone, a subclass of chalcones characterized by their structural features, which include an indole moiety and a pyridine ring. The compound is identified by the CAS number 1363421-46-8, indicating its unique chemical identity . It is synthesized for research purposes and has not yet been approved for clinical use.
The synthesis of MOMIPP involves several steps, typically starting from commercially available indole derivatives. A common method includes:
The synthesis often utilizes solvents like N-Methylpyrrolidone and Poloxamer 407 for solubilization and formulation purposes .
MOMIPP's molecular structure features an indole ring linked to a pyridine ring via an α,β-unsaturated ketone. The key components include:
The molecular formula for MOMIPP is , with a molecular weight of approximately 254.28 g/mol. Structural studies indicate that MOMIPP can induce significant morphological changes in cells, such as vacuolization, which are hallmarks of methuosis .
MOMIPP engages in several chemical interactions within biological systems:
The mechanism through which MOMIPP exerts its effects involves multiple pathways:
MOMIPP exhibits several notable physical and chemical properties:
MOMIPP has several promising applications in scientific research:
The IPP scaffold features a conserved three-ring system comprising:
Strategic substitutions create functionally distinct analogs:
Table 1: Impact of Structural Modifications on IPP Bioactivity
Position Modified | Substituent | Biological Consequence | Representative Compound |
---|---|---|---|
Indole 2-position | Methyl | Methuosis induction | MOMIPP |
Indole 2-position | Propyl | Vacuolization without cytotoxicity | MOPIPP |
Indole 2-position | Trifluoromethyl | Microtubule disruption | Compound 2j |
Indole 5-position | Methoxy | Optimal methuosis activity | MOMIPP |
Indole 5-position | Amino | Reduced potency | Compound 2g |
Indole 6-position | Methoxy (5→6 shift) | Microtubule disruption | 6-MOMIPP |
Chalcones (1,3-diphenyl-2-propen-1-ones) evolved from natural flavonoid precursors to synthetic anticancer agents through three generations:
Table 2: Key Milestones in IPP Development
Year | Development | Significance |
---|---|---|
2000s | Early heterocyclic chalcones | Established basic antiproliferative effects |
2012 | First methuosis-inducing IPPs | Introduced non-apoptotic cell death mechanism |
2015 | SAR of 2-position substitutions | Differentiated cytotoxic/non-cytotoxic vacuolization |
2015 | Discovery of 6-position microtubule-targeting activity | Revealed dual-activity potential of IPPs |
2019 | JNK/Bcl-2 pathway link to methuosis | Elucidated metabolic disruption mechanism |
Methuosis Induction Mechanism:MOMIPP (5-methoxy analog) inhibits PIKfyve kinase (Ki ~1.9 µM), disrupting phosphatidylinositol-3,5-bisphosphate [PI(3,5)P2] synthesis. This impairs endolysosomal maturation, causing macropinosome accumulation and cytoplasmic vacuolization. Consequent metabolic stress activates JNK1/2 within 4 hours, phosphorylating Bcl-2 (Ser70) and Bcl-xL (Ser62), which inactivates their anti-apoptotic functions. Crucially, JNK inhibition (SP600125) blocks cell death despite vacuolization, confirming this pathway's essential role [3] [5] [6].
Microtubule Disruption Mechanism:The positional isomer 6-MOMIPP (6-methoxy analog) binds the colchicine site on β-tubulin (Kd ~250 nM), inhibiting microtubule polymerization. This induces G2/M arrest at ≥250 nM concentrations, triggering caspase-dependent apoptosis via Cdk1-mediated Bcl-2 phosphorylation. Unlike Vinca alkaloids, 6-MOMIPP penetrates the BBB, achieving brain concentrations comparable to plasma levels in murine models [1].
Differential Selectivity:Both mechanisms demonstrate cancer cell selectivity:
Table 3: Comparative Mechanisms of MOMIPP and 6-MOMIPP
Parameter | MOMIPP (5-methoxy) | 6-MOMIPP (6-methoxy) |
---|---|---|
Primary Target | PIKfyve kinase | Colchicine site on β-tubulin |
Cellular Phenotype | Cytoplasmic vacuolization | Microtubule depolymerization |
Death Mechanism | Methuosis (non-apoptotic) | Mitotic catastrophe → apoptosis |
Key Signaling | JNK activation, Bcl-2 phosphorylation | Cdk1 activation, caspase cleavage |
BBB Penetration | Yes (brain:plasma ≈ 1:1) | Yes (brain:plasma ≈ 1:1) |
Xenograft Efficacy | Moderate tumor suppression | Potent subcutaneous/intracerebral inhibition |
Therapeutic Implications:The structural duality of MOMIPP analogs enables targeting of two distinct vulnerability classes in treatment-resistant cancers:
Ongoing optimization focuses on enhancing isoform selectivity while maintaining BBB permeability [1] [3] [4].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7